Product packaging for 2-(Tert-butoxy)-6-methylpyridin-3-amine(Cat. No.:)

2-(Tert-butoxy)-6-methylpyridin-3-amine

Cat. No.: B13316456
M. Wt: 180.25 g/mol
InChI Key: BNVUURJQYDHKAT-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-methylpyridin-3-amine is a substituted pyridin-3-amine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The compound features a tert-butoxy group and an amine on its pyridine ring, a structure common in the development of active pharmaceutical ingredients (APIs). This scaffold is prized for its potential to modulate the physicochemical properties of lead compounds, such as solubility and metabolic stability. The sterically hindered tert-butoxy ether can act as a protecting group or a permanent moiety that influences the molecule's conformation and electronic characteristics. The primary amine at the 3-position provides a versatile handle for further functionalization through reactions such as amide coupling, reductive amination, or sulfonylation, enabling the rapid exploration of structure-activity relationships (SAR). Researchers utilize this chemical in targeted library synthesis, particularly in projects focused on kinase inhibitors and other small-molecule therapeutics. As a key starting material, it facilitates the efficient construction of more complex, drug-like molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment. The structural analog, 6-(tert-Butoxy)-2-methylpyridin-3-amine, has a molecular formula of C 10 H 16 N 2 O and a molecular weight of 180.25 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B13316456 2-(Tert-butoxy)-6-methylpyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-5-6-8(11)9(12-7)13-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

BNVUURJQYDHKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butoxy 6 Methylpyridin 3 Amine

Precursor Synthesis Strategies

The synthesis of the target molecule commences with the preparation of a suitably functionalized pyridine (B92270) precursor. A common and effective strategy involves the synthesis of a 6-methyl-3-nitropyridine core bearing a functional group at the 2-position that can either be directly displaced or serve as a handle for introducing the tert-butoxy (B1229062) group.

Synthesis of Substituted Pyridine Cores

A key intermediate in the synthesis is 2-chloro-6-methyl-3-nitropyridine (B1586791). The preparation of this compound often starts from more readily available pyridine derivatives, such as 2-hydroxy-6-methylpyridine (B103643) or 2-amino-6-methylpyridine (B158447).

One common route begins with the nitration of 2-hydroxy-6-methylpyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is carefully controlled to prevent side reactions. The resulting 2-hydroxy-6-methyl-3-nitropyridine (B185662) is a key intermediate.

Alternatively, 2-amino-6-methylpyridine can be used as the starting material. This compound is first nitrated, and then subjected to a diazotization reaction to yield 2-hydroxy-6-methyl-3-nitropyridine. chembk.com

Once 2-hydroxy-6-methyl-3-nitropyridine is obtained, the hydroxyl group is converted to a chloro group. This transformation is crucial as the chloro group is a better leaving group for subsequent nucleophilic substitution or cross-coupling reactions. The chlorination is typically achieved by treating the hydroxy compound with a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.comguidechem.com This reaction is often performed by heating the substrate in excess POCl₃. guidechem.com More modern, environmentally friendly methods aim to use equimolar amounts of POCl₃, often in a sealed reactor at high temperatures. nih.gov

Starting MaterialReagentsIntermediate
2-Hydroxy-6-methylpyridineH₂SO₄, HNO₃2-Hydroxy-6-methyl-3-nitropyridine
2-Amino-6-methylpyridine1. Nitration 2. Diazotization2-Hydroxy-6-methyl-3-nitropyridine
2-Hydroxy-6-methyl-3-nitropyridinePOCl₃2-Chloro-6-methyl-3-nitropyridine

Preparation of Appropriately Functionalized Alkyl Halides or Alcohols for Tert-Butoxy Installation

For the introduction of the tert-butoxy group, the key reagent is tert-butanol (B103910) or a corresponding tert-butoxide salt, such as potassium tert-butoxide. These reagents are commercially available and are typically used in excess to drive the etherification reaction to completion. The choice between tert-butanol and a tert-butoxide salt depends on the specific reaction conditions and the chosen synthetic route (direct etherification vs. palladium-catalyzed alkoxylation).

Formation of the Tert-Butoxy Ether Linkage

With the 2-chloro-6-methyl-3-nitropyridine precursor in hand, the next critical step is the formation of the tert-butoxy ether linkage at the 2-position of the pyridine ring. This can be achieved through several methods, with direct etherification and palladium-catalyzed reactions being the most prominent.

Direct Etherification Approaches

Direct etherification methods involve the nucleophilic substitution of a leaving group on the pyridine ring by a tert-butoxide nucleophile.

The Williamson ether synthesis is a classical method for forming ethers. In the context of synthesizing 2-(tert-butoxy)-6-methylpyridin-3-amine, this would typically involve the reaction of a 2-halopyridine (such as 2-chloro-6-methyl-3-nitropyridine) with a tert-alkoxide. However, the traditional Williamson ether synthesis, which is an Sₙ2 reaction, is generally not efficient with tertiary alkoxides due to steric hindrance, which can favor elimination reactions. masterorganicchemistry.com

Despite these challenges, variants of the Williamson ether synthesis can be employed, particularly with highly reactive aryl halides. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chloro group by a nucleophile like potassium tert-butoxide. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

A more modern and often more efficient method for forming the C-O bond of the tert-butoxy group is through palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of aryl ethers, including those with sterically hindered groups.

In this approach, 2-chloro-6-methyl-3-nitropyridine is reacted with tert-butanol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. A strong base, such as sodium tert-butoxide, is also required to deprotonate the alcohol and form the active nucleophile.

The general catalytic cycle for this transformation involves oxidative addition of the aryl chloride to the palladium(0) complex, followed by reaction with the alkoxide to form a palladium(II) alkoxide complex. The final step is reductive elimination to form the desired ether product and regenerate the palladium(0) catalyst.

ReactionSubstrateReagentCatalyst/Conditions
SₙAr2-Chloro-6-methyl-3-nitropyridinePotassium tert-butoxideAprotic polar solvent (e.g., DMF, DMSO)
Pd-catalyzed Alkoxylation2-Chloro-6-methyl-3-nitropyridinetert-ButanolPd catalyst, phosphine ligand, strong base

Following the successful installation of the tert-butoxy group to form 2-(tert-butoxy)-6-methyl-3-nitropyridine, the final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, hydrazine), or reduction with metals in acidic media (e.g., iron in acetic acid, tin(II) chloride in hydrochloric acid). guidechem.comgoogle.com The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this particular substrate, catalytic hydrogenation is often a clean and efficient method.

Transalkoxylation Reactions

Transalkoxylation represents a potential, albeit less commonly documented, method for the synthesis of 2-(tert-butoxy)pyridines. This method involves the exchange of an existing alkoxy group on the pyridine ring with a tert-butoxy group. The reaction is typically driven by the use of a strong base in an excess of tert-butyl alcohol or by employing a salt of the desired alcohol, such as potassium tert-butoxide.

Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that is highly effective in promoting elimination reactions and can also act as a potent nucleophile in certain contexts. masterorganicchemistry.comwikipedia.org In a hypothetical transalkoxylation to form the target compound, a precursor such as 2-methoxy-6-methylpyridin-3-amine could be treated with potassium tert-butoxide in a suitable solvent. The bulky nature of the tert-butoxide anion makes it a powerful base, and its nucleophilicity is solvent-dependent. masterorganicchemistry.comwikipedia.org The mechanism would involve the nucleophilic attack of the tert-butoxide ion on the C2 position of the pyridine ring, leading to the displacement of the existing methoxy (B1213986) group. The equilibrium of the reaction can be shifted towards the product by using a high concentration of tert-butoxide and potentially by removing the displaced alcohol (e.g., methanol) from the reaction mixture.

Table 1: Reagents in Transalkoxylation Reactions

Reagent Role Key Characteristics
Potassium tert-butoxide (KOtBu) Strong Base / Nucleophile Colorless solid, strong base, bulky. masterorganicchemistry.comwikipedia.org
tert-Butyl alcohol Reagent / Solvent Serves as the source of the tert-butoxy group.

Tert-Butoxycarbonyl (Boc) Precursors and Subsequent Transformations

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. organic-chemistry.org In the synthesis of substituted aminopyridines, the Boc group can be instrumental in directing reactions, modifying reactivity, and preventing unwanted side reactions.

N-Boc Protection Strategies for Aminopyridines

The most common method for the N-Boc protection of aminopyridines involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgsemanticscholar.org This reaction is typically carried out in the presence of a base, although it can proceed without one. semanticscholar.org A variety of solvents can be used, including acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). The choice of base and solvent can depend on the specific aminopyridine substrate. For instance, the protection of 2-amino-6-methylpyridine would yield tert-butyl (6-methylpyridin-2-yl)carbamate. This protected intermediate can then be used in further synthetic steps. Lewis acid catalysts, such as yttria-zirconia, have also been shown to efficiently promote the N-Boc protection of various amines. semanticscholar.org

Table 2: Conditions for N-Boc Protection of Amines

Amine Substrate Reagents Solvent Conditions Yield Reference
General Amines Boc₂O, Yttria-Zirconia Acetonitrile Room Temperature Excellent semanticscholar.org
4-Aminopyridine Boc₂O Acetonitrile Room Temperature, 3h >95% nih.gov
Regioselective Deprotection and Subsequent Alkylation/Arylation

Once the Boc group has served its purpose, it is typically removed under acidic conditions. Anhydrous acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrochloric acid in an organic solvent, are commonly employed. nih.gov The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged to form isobutene. organic-chemistry.org

Following deprotection, the resulting free amine can undergo further reactions, such as alkylation or arylation. For N-alkylation of the deprotected aminopyridine, a strong base is often required to deprotonate the amino group, enhancing its nucleophilicity. The subsequent reaction with an alkyl halide introduces the alkyl group. For example, after deprotection of an N-Boc aminopyridine, the resulting amine can be treated with a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) followed by an alkyl halide to yield N-alkylated aminopyridines. nih.gov

Introduction of the Amino Group

The introduction of the 3-amino group onto the 2-(tert-butoxy)-6-methylpyridine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through several established methodologies.

Reductive Amination Methodologies

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of synthesizing the target molecule, a more relevant approach is the reduction of a nitro group precursor. The synthesis would first involve the creation of 2-(tert-butoxy)-6-methyl-3-nitropyridine. The subsequent reduction of the nitro group at the C3 position yields the desired 3-amino group.

This reduction can be accomplished using various reagents and conditions. A common method is catalytic hydrogenation, where the nitropyridine is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). google.com Another widely used method involves the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. semanticscholar.org Stannous chloride (SnCl₂) in hydrochloric acid is also an effective reducing agent for this transformation. google.com These methods are generally high-yielding and tolerate a wide range of functional groups.

Table 3: Conditions for Reduction of Nitropyridines to Aminopyridines

Nitro Compound Reducing Agent/Catalyst Solvent/Medium Conditions Product Reference
4-Nitropyridine-N-oxide Iron, Hydrochloric Acid Water Not specified 4-Aminopyridine semanticscholar.org
2-Amino-6-methoxy-3-nitropyridine Palladium on Carbon (Pd/C), H₂ Not specified Not specified 2,3-Diamino-6-methoxypyridine google.com
2-Amino-6-methoxy-3-nitropyridine Stannous chloride dihydrate Aqueous Acidic Medium Not specified 2,3-Diamino-6-methoxypyridine dihydrochloride google.com
3-Fluoro-2-nitropyridine derivatives 10% Pd/C, H₂ Ethanol Room Temperature 2,3-Diaminopyridine derivatives thieme-connect.com

Nucleophilic Aromatic Substitution of Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amino groups onto aromatic rings, including pyridines. This reaction typically requires a halogenated precursor and a nucleophile, in this case, an amine source like ammonia (B1221849) or an amide anion. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.

Substitution at the 3-position of a pyridine ring is generally more difficult than at the 2- or 4-positions. However, it can be achieved, sometimes proceeding through a pyridyne intermediate, especially when very strong bases like potassium amide (KNH₂) in liquid ammonia are used. journals.co.za This can sometimes lead to a mixture of isomers. For a precursor like 3-bromo-2-(tert-butoxy)-6-methylpyridine, reaction with an amine source under the right conditions can yield the target compound. More modern methods, such as the Buchwald-Hartwig amination, which uses a palladium catalyst, a phosphine ligand, and a base, have become powerful tools for C-N bond formation and can be applied to challenging substrates like 3-halopyridines. chemspider.com

Table 4: Examples of Amination of Halopyridines

Halopyridine Substrate Amine/Nucleophile Catalyst/Base Conditions Product Reference
3-Bromopyridine Potassium amide (KNH₂) Liquid Ammonia Not specified 3- and 4-Aminopyridine mixture journals.co.za
2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ Toluene, 80°C, 4h N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com
3-Fluoro-2-nitropyridine Morpholine K₂CO₃ Acetonitrile, 50°C, 18h 3-Morpholino-2-nitropyridine thieme-connect.com

Reduction of Nitro or Azido Pyridine Precursors

The synthesis of the nitro precursor can be envisioned starting from commercially available 2-chloro-6-methyl-3-nitropyridine. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 3-position. Reaction with potassium tert-butoxide in an appropriate solvent like THF or tert-butanol would displace the chloride to install the tert-butoxy group.

Once the 2-(tert-butoxy)-6-methyl-3-nitropyridine intermediate is obtained, the reduction of the nitro group to a primary amine can be achieved using several well-established methods. These methods are chosen based on factors like yield, chemoselectivity, and reaction conditions.

Common Reducing Agents for Nitro Group Reduction:

Reducing Agent/SystemConditionsCharacteristics
H₂/Pd/C Methanol (B129727) or Ethanol, room temperature to mild heatCatalytic hydrogenation is a clean and efficient method, often providing high yields. The catalyst can be filtered off, simplifying purification.
SnCl₂·2H₂O Concentrated HCl, EthanolStannous chloride is a classic and effective reagent for nitro group reduction in aromatic systems.
Fe/HCl or Fe/NH₄Cl Ethanol/Water, refluxIron powder in the presence of an acid is an economical and common method used in industrial-scale synthesis.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systemsA mild reducing agent, useful if other sensitive functional groups are present.

The choice of reducing agent is critical to avoid cleavage of the tert-butoxy group, which can be sensitive to strongly acidic conditions. Catalytic hydrogenation is often preferred for its mild conditions and high efficiency.

Installation of the Methyl Group

The incorporation of the methyl group at the 6-position of the pyridine ring can be approached in two main ways: direct methylation of a pre-formed pyridine ring or by using a starting material that already contains the required methyl group.

Direct Methylation of Pyridine Rings

Direct C-H methylation of a pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the pyridine nucleus, which makes it resistant to electrophilic attack. However, advancements in catalysis have provided methods to achieve this. Radical methylation or transition-metal-catalyzed C-H activation strategies could theoretically be applied. For instance, a Minisci-type reaction could introduce a methyl group onto a suitably substituted pyridine precursor. However, these methods often suffer from issues with regioselectivity, potentially leading to a mixture of methylated products. For a specific target like this compound, controlling methylation to occur exclusively at the 6-position would be difficult, making this a less favorable synthetic route compared to convergent strategies.

Strategies Involving Pyridine Derivatives with Pre-existing Methyl Functionality

A more regioselective and common approach is to begin the synthesis with a pyridine derivative where the methyl group is already present at the desired position. This strategy significantly simplifies the synthesis by eliminating the need for a potentially low-yielding or unselective methylation step. A variety of commercially available 6-methylpyridine derivatives can serve as starting points.

Potential Starting Materials with Pre-existing Methyl Group:

Starting MaterialPotential Synthetic Sequence
2-Amino-6-methylpyridine 1. Nitration at the 3-position. 2. Diazotization of the 2-amino group followed by hydrolysis to give the 2-hydroxy derivative. 3. Conversion of the hydroxyl to a tert-butoxy group. 4. Reduction of the 3-nitro group.
2-Chloro-6-methylpyridine 1. Nitration at the 3- or 5-position. 2. If nitration occurs at the 5-position, subsequent amination at the 3-position is difficult. If nitration is at the 3-position, proceed with nucleophilic substitution of the chloride with tert-butoxide, followed by nitro reduction.
2-Hydroxy-6-methylpyridine (6-Methyl-2-pyridone) 1. Nitration at the 3-position to yield 2-hydroxy-6-methyl-3-nitropyridine. 2. Conversion of the 2-hydroxy group to a 2-chloro group (e.g., with POCl₃). 3. Substitution of the chloride with potassium tert-butoxide. 4. Reduction of the nitro group.

This "pre-existing methyl" strategy is highly convergent and offers superior control over the final product's structure. The synthesis starting from 2-hydroxy-6-methylpyridine is particularly common for building such scaffolds.

Multi-Component Reactions and One-Pot Syntheses

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and one-pot syntheses to improve efficiency, reduce waste, and shorten synthetic sequences. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of pyridine synthesis through such methods can be explored.

Exploration of Domino or Cascade Reactions

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are powerful tools for constructing complex heterocyclic rings like pyridine. A hypothetical domino approach to a related scaffold might involve the condensation of an enamine, a 1,3-dicarbonyl compound, and an ammonia source.

For instance, a modified Hantzsch pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis could be envisioned. A potential cascade sequence could involve:

Michael addition of an enamine to an α,β-unsaturated carbonyl compound.

Cyclization of the resulting intermediate.

Dehydration and subsequent aromatization to form the pyridine ring.

Incorporating the specific tert-butoxy and amino functionalities directly within such a cascade would require highly specialized and functionalized starting materials, representing a significant synthetic design challenge.

Catalytic Approaches for Convergent Synthesis

Convergent syntheses aim to construct a target molecule from several independently prepared fragments that are combined in the later stages of the synthesis. Catalysis plays a crucial role in facilitating these fragment couplings efficiently and selectively.

A plausible catalytic convergent strategy for this compound could involve a palladium-catalyzed cross-coupling reaction. For example, one could synthesize a 2-(tert-butoxy)-3-amino-6-halopyridine. This intermediate could then undergo a Suzuki or Stille coupling with a methylating agent (e.g., methylboronic acid or trimethylstannane) to install the methyl group at the 6-position.

Alternatively, a copper-catalyzed amination (a variation of the Buchwald-Hartwig amination) could be used to introduce the 3-amino group onto a 3-bromo-2-(tert-butoxy)-6-methylpyridine precursor. This late-stage functionalization is a hallmark of modern convergent synthetic strategies.

Purification and Isolation Techniques

Following synthesis, the isolation and purification of the target compound, this compound, are critical steps to ensure a high degree of purity for subsequent applications. The selection of an appropriate purification strategy is dependent on the nature of the impurities present in the crude reaction mixture. Commonly employed techniques for compounds of this nature include chromatographic methods and crystallization.

Chromatographic Purification Methods

Column chromatography is a widely utilized technique for the purification of substituted pyridines. While specific literature detailing the chromatographic purification of this compound is not extensively available, general methods for analogous compounds suggest the use of normal-phase column chromatography.

Typically, silica (B1680970) gel (SiO₂) serves as the stationary phase due to its efficacy in separating moderately polar compounds. The mobile phase, or eluent, is a crucial component of the separation process. A solvent system is chosen to provide optimal separation between the desired product and any impurities. For compounds with functionalities similar to this compound, a mixture of a non-polar solvent and a more polar solvent is often employed.

A common eluent system for related substituted pyridines involves a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents to achieve the desired separation. For instance, increasing the proportion of ethyl acetate increases the polarity of the mobile phase, which can facilitate the elution of more polar compounds. In some cases, for pyridine-containing compounds, a small amount of a basic modifier, such as triethylamine, is added to the eluent system to prevent the streaking of the compound on the silica gel column. nih.gov

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), which allows for the identification of fractions containing the purified product.

Table 1: General Chromatographic Conditions for Substituted Pyridines

ParameterDescription
Stationary Phase Silica Gel (SiO₂)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures
Hexane/tert-butyl methyl ether/triethylamine
Detection Method Thin-Layer Chromatography (TLC)

Crystallization Techniques

Crystallization is a powerful purification technique that can yield highly pure solid material. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of crystals.

For closely related compounds such as 6-methylpyridin-3-amine and 6-methylpyridin-2-amine, crystallization from a single solvent by slow evaporation has been reported to yield crystals of high quality suitable for X-ray diffraction analysis. nih.govresearchgate.netnih.gov Solvents such as methanol and chloroform (B151607) have been successfully used in these instances. nih.govresearchgate.netnih.gov Another potential solvent for crystallization is ethyl acetate, from which related tert-butyl substituted compounds have been recrystallized. nih.gov

The selection of an appropriate crystallization solvent is critical and is often determined empirically. An ideal solvent will dissolve the compound to a greater extent at higher temperatures than at lower temperatures, while impurities remain either soluble or insoluble at both temperatures. The slow cooling of the saturated solution is generally preferred as it promotes the formation of larger, more ordered, and thus purer, crystals.

Table 2: Common Crystallization Solvents for Related Aminopyridines

SolventMethodReference Compound
MethanolSlow Evaporation6-Methylpyridin-3-amine nih.govresearchgate.net
ChloroformSlow Evaporation6-Methylpyridin-2-amine nih.gov
Ethyl AcetateRecrystallizationtert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Tert Butoxy 6 Methylpyridin 3 Amine

Reactions at the Amino Group

The primary amino group at the C3 position of the pyridine (B92270) ring is a key site of reactivity, readily participating in reactions typical of aromatic amines.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis, often employed for the protection of the amino group or for the introduction of new functionalities to modify the compound's properties.

Acylation: In a typical acylation reaction, 2-(tert-butoxy)-6-methylpyridin-3-amine reacts with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form the corresponding amide. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Acylating AgentBaseProduct
Acetyl chloridePyridineN-(2-(tert-butoxy)-6-methylpyridin-3-yl)acetamide
Benzoyl chlorideTriethylamineN-(2-(tert-butoxy)-6-methylpyridin-3-yl)benzamide
Acetic anhydrideSodium acetate (B1210297)N-(2-(tert-butoxy)-6-methylpyridin-3-yl)acetamide

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide. These reactions are crucial for the synthesis of various biologically active compounds.

Sulfonylating AgentBaseProduct
p-Toluenesulfonyl chloridePyridineN-(2-(tert-butoxy)-6-methylpyridin-3-yl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideTriethylamineN-(2-(tert-butoxy)-6-methylpyridin-3-yl)methanesulfonamide

The mechanism for both acylation and sulfonylation involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group. The presence of the electron-donating tert-butoxy (B1229062) and methyl groups on the pyridine ring enhances the nucleophilicity of the amino group, facilitating these reactions.

Diazotization and Subsequent Transformations

The primary amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction converts the amino group into a diazonium salt, which is a versatile intermediate for a wide range of subsequent transformations.

A patent describes the anhydrous diazotization of 3-aminopyridines using an alkyl nitrite, such as t-butyl nitrite, in the presence of an acid. google.com The resulting pyridine-3-diazonium salt can then be reacted with various nucleophiles. For instance, reaction with an alcohol leads to the formation of the corresponding 3-alkoxypyridine. google.com

Table of Diazotization and Subsequent Reactions

Reagents for DiazotizationSubsequent ReagentProduct Class
NaNO₂, HCl (aq.), 0-5 °CCuCl3-Chloro-2-(tert-butoxy)-6-methylpyridine
NaNO₂, HBr (aq.), 0-5 °CCuBr3-Bromo-2-(tert-butoxy)-6-methylpyridine
NaNO₂, H₂SO₄ (aq.), 0-5 °CKI3-Iodo-2-(tert-butoxy)-6-methylpyridin
t-Butyl nitrite, BF₃·OEt₂Heat3-Fluoro-2-(tert-butoxy)-6-methylpyridine
NaNO₂, HCl (aq.), 0-5 °CH₂O, Heat2-(tert-butoxy)-6-methylpyridin-3-ol
NaNO₂, HCl (aq.), 0-5 °CH₃PO₂2-(tert-butoxy)-6-methylpyridine

The Sandmeyer reaction, which utilizes copper(I) salts to introduce halides or a cyano group, is a common follow-up to diazotization. The Schiemann reaction can be employed for the introduction of fluorine using fluoroboric acid or its salts. These transformations are pivotal for introducing a variety of substituents at the 3-position of the pyridine ring, which would be difficult to achieve through direct substitution methods.

Amine-Based Coupling Reactions

The amino group of this compound can participate in various carbon-nitrogen bond-forming cross-coupling reactions, most notably the Buchwald-Hartwig amination. In this palladium-catalyzed reaction, the aminopyridine can act as the amine coupling partner with an aryl or heteroaryl halide (or triflate).

This reaction is highly valuable for the synthesis of more complex diaryl or heteroaryl amines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled.

Examples of Buchwald-Hartwig Coupling Partners

Aryl/Heteroaryl HalidePalladium Catalyst/LigandBaseProduct
IodobenzenePd₂(dba)₃ / XPhosNaOtBuN-phenyl-2-(tert-butoxy)-6-methylpyridin-3-amine
4-BromotoluenePd(OAc)₂ / BINAPCs₂CO₃N-(4-methylphenyl)-2-(tert-butoxy)-6-methylpyridin-3-amine
2-ChloropyridinePd₂(dba)₃ / RuPhosK₃PO₄N-(pyridin-2-yl)-2-(tert-butoxy)-6-methylpyridin-3-amine

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the aminopyridine and subsequent deprotonation to form a palladium amide complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.

Coordination Chemistry with Metal Centers

The nitrogen atoms of this compound, both on the pyridine ring and in the amino group, can act as Lewis bases and coordinate to metal centers to form metal complexes. The coordination can be monodentate, through either the pyridine nitrogen or the amino nitrogen, or potentially bidentate, forming a chelate ring.

Potential Coordination Modes and Metal Complexes

Metal IonLigand to Metal RatioPotential Coordination Mode
Cu(II)2:1Monodentate via pyridine nitrogen
Ag(I)2:1Monodentate via pyridine nitrogen, potentially bridging via amino group
Pd(II)2:1Monodentate via pyridine nitrogen
Pt(II)2:1Monodentate via pyridine nitrogen

The formation of such complexes can significantly alter the electronic properties and reactivity of the organic ligand.

Reactions at the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino, tert-butoxy, and methyl groups.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the pyridine ring determine the regioselectivity of electrophilic aromatic substitution reactions. The amino group at C3 is a powerful activating and ortho-, para-directing group. The tert-butoxy group at C2 is also strongly activating and ortho-, para-directing. The methyl group at C6 is a weakly activating and ortho-, para-directing group.

Considering the positions relative to these activating groups, the C4 and C5 positions of the pyridine ring are the most likely sites for electrophilic attack. The C4 position is para to the amino group and ortho to the tert-butoxy group. The C5 position is ortho to the amino group and meta to the tert-butoxy group. The combined activating and directing effects of the amino and tert-butoxy groups would strongly favor substitution at the C4 position. The steric hindrance from the adjacent tert-butoxy group might slightly disfavor substitution at this position compared to a less hindered site, but the electronic activation is expected to be the dominant factor.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophileMajor Product
HalogenationBr⁺ (from NBS)4-Bromo-2-(tert-butoxy)-6-methylpyridin-3-amine
NitrationNO₂⁺ (from HNO₃/H₂SO₄)2-(tert-butoxy)-6-methyl-4-nitropyridin-3-amine
SulfonationSO₃ (from fuming H₂SO₄)3-Amino-2-(tert-butoxy)-6-methylpyridine-4-sulfonic acid

It is important to note that the strongly acidic conditions often used for nitration and sulfonation can lead to protonation of the pyridine nitrogen and the amino group, which would deactivate the ring towards electrophilic attack. Therefore, milder reaction conditions are often necessary for successful electrophilic substitution on such highly activated and basic pyridine systems. For instance, nitration might be achieved using milder reagents like tert-butyl nitrite.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. fishersci.co.uk Typically, these reactions require the aromatic ring to be electron-deficient, a condition facilitated by electron-withdrawing groups. fishersci.co.uk The pyridine ring is inherently more electrophilic than benzene (B151609), which can facilitate SNAr reactions, usually at the 2- or 4-positions. thieme-connect.de However, in this compound, the presence of strong electron-donating amino and tert-butoxy groups decreases the ring's susceptibility to nucleophilic attack, making classical SNAr reactions challenging. thieme-connect.de

Despite this, modern synthetic methods have enabled SNAr reactions on electron-rich heterocycles. A notable strategy involves the use of a transition-metal catalyst, such as a ruthenium(II) complex, to activate the pyridine ring towards nucleophilic attack. thieme-connect.deresearchgate.net This approach proceeds through the formation of a transient η⁶-pyridine complex, which acts as an electrophile. thieme-connect.deresearchgate.net In this context, the amino group itself can serve as a leaving group, enabling catalytic amination reactions where a different amine displaces the existing one. thieme-connect.de This catalytic strategy provides a pathway for C-N bond formation on otherwise inert aminopyridine substrates. thieme-connect.deresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Available Positions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com For this compound, the most accessible positions for these reactions are C4 and C5, which would typically require prior halogenation (e.g., bromination or iodination) to install a suitable leaving group. The unprotected amino group can be compatible with some cross-coupling conditions, although protection may be required in certain cases to improve yields and prevent side reactions. nih.gov

Suzuki Reaction : The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is widely used for its mild conditions and functional group tolerance. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters. nih.govwikipedia.org Methods developed for unprotected ortho-bromoanilines demonstrate the feasibility of such couplings without needing to protect the amine. nih.gov

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.govorganic-chemistry.org This reaction could be used to introduce alkenyl substituents at the C4 or C5 position of a halogenated this compound precursor. wikipedia.org The reaction is catalyzed by palladium and proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Sonogashira Reaction : The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govlibretexts.org This method would allow for the introduction of alkynyl moieties onto the pyridine ring. scirp.org The reaction conditions are generally mild, and recent advancements have led to the development of copper-free protocols. nih.gov

Palladium catalysis is central to the success of the Suzuki, Heck, and Sonogashira reactions. rsc.org The choice of palladium precursor and, crucially, the ancillary ligand, determines the efficiency and scope of these transformations. For substrates like aminopyridines, specialized ligands have been developed to promote high catalytic activity.

Catalyst systems based on bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos have demonstrated broad utility in C-N and C-C cross-coupling reactions involving heteroaryl halides. rsc.orgnih.gov These catalysts are often available as "precatalysts," which are air-stable and readily activated under the reaction conditions, simplifying experimental setup. nih.gov The use of these advanced catalyst systems often allows for lower catalyst loadings and can be performed without the need for a glovebox. rsc.org

Below is a table summarizing typical conditions for these palladium-catalyzed reactions as applied to related aminopyridine substrates.

ReactionTypical HalideCoupling PartnerPalladium Catalyst/LigandBaseSolvent
SuzukiAryl Bromide/IodideBoronic Acid/EsterPd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, or CataXCium AK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, THF/H₂O
HeckAryl Bromide/IodideAlkene (e.g., Acrylate)Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraAryl Bromide/IodideTerminal AlkynePd(PPh₃)₂Cl₂, Pd(OAc)₂ with a copper(I) co-catalyst (e.g., CuI)Et₃N, PiperidineTHF, DMF

Metalation and Functionalization of Pyridine C-H Bonds

Direct C-H functionalization offers an alternative to cross-coupling reactions by avoiding the pre-functionalization step of halogenation. This strategy relies on the regioselective activation of a C-H bond, often guided by a directing group.

In this compound, the amino group at the C3 position can act as a directing metalation group (DMG). In a process known as directed ortho-metalation (DoM), treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would lead to deprotonation at the adjacent C4 position. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. The pyridine nitrogen can also play a cooperative role in directing the metalation. This regioselectivity provides a powerful method for functionalizing the C4 position specifically, which is synthetically valuable.

Reactivity of the Tert-Butoxy Group

The tert-butoxy group is a key feature of the molecule, serving as a bulky, electron-donating substituent. It is generally stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions.

The tert-butyl ether linkage can be readily cleaved to reveal the corresponding pyridin-2-one tautomer of 2-hydroxypyridine. This transformation is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.gov The mechanism involves protonation of the ether oxygen, followed by elimination of the stable tert-butyl cation. nih.gov

To prevent side reactions, scavengers like triethylsilane or thiophenol are often added to the reaction mixture to trap the highly reactive tert-butyl cation. nih.gov The lability of this group under acidic conditions makes it a useful protecting group for the 2-pyridone functionality during syntheses that require basic or organometallic steps.

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Neat or in a solvent like Dichloromethane (B109758) (DCM)Most common method; volatile and easy to remove. nih.gov
Hydrogen Chloride (HCl)In a solvent like Dioxane or Diethyl EtherProvides the hydrochloride salt of the product.
Formic AcidHeatedA weaker acid, may require higher temperatures.

While the migration of a simple tert-butoxy group is not commonly reported, a closely related phenomenon involving the tert-butoxycarbonyl (Boc) group has been documented in pyridine derivatives. researchgate.netnih.gov Research has shown that an alkoxide anion can trigger a rapid N→O migration of a Boc group. nih.govnih.gov

In a specific example involving a substituted aminopyridine, treatment with a base like sodium hydride generated an adjacent alkoxide. nih.govnih.gov This alkoxide then initiated an intramolecular attack on one of two Boc groups attached to the amino nitrogen, leading to its migration to the oxygen atom through a nine-membered cyclic transition state. researchgate.netnih.govnih.gov This type of intramolecular migration provides a novel method for selective functionalization. nih.gov Although this documented case involves a Boc group rather than a tert-butoxy group, it highlights a potential intramolecular rearrangement pathway relevant to functionalized aminopyridine systems. researchgate.netnih.govnih.gov

Oxidation and Reduction Pathways

The reactivity of this compound in oxidation and reduction reactions is governed by the interplay of its three distinct functional groups: the electron-rich pyridine ring, the exocyclic primary amine, and the bulky tert-butoxy group. These substituents influence the molecule's electronic properties and steric accessibility, dictating the feasibility and outcome of various transformations.

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation for pyridine derivatives. This reaction enhances the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The feasibility of N-oxidation in this compound is primarily influenced by steric hindrance from the adjacent tert-butoxy and methyl groups.

Studies on the N-oxidation of 2-substituted pyridines have shown that steric effects can significantly reduce reactivity. For instance, the oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) demonstrated a decrease in reaction rate with increasing size of the alkyl group, with 2-tert-butylpyridine (B1266198) showing a notable deviation from the trend observed with smaller alkyl groups. researchgate.net The bulky tert-butoxy group at the 2-position of the target molecule, coupled with the methyl group at the 6-position, presents considerable steric hindrance around the nitrogen atom, potentially making direct N-oxidation challenging under standard conditions.

However, methods for the direct oxidation of hindered heteroarenes have been developed, utilizing strong oxidants like m-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO). thieme-connect.de Furthermore, selective N-oxidation of pyridines in the presence of other oxidizable groups, such as aliphatic amines, has been achieved. nih.gov This suggests that with the appropriate choice of oxidant and reaction conditions, the N-oxidation of this compound could be accomplished. The electron-donating nature of the amino and tert-butoxy groups increases the nucleophilicity of the pyridine nitrogen, which would favor oxidation, but this electronic effect is in competition with the steric hindrance. nih.gov

The resulting N-oxide would be a versatile intermediate. The N-oxide group can direct ortho-C–H functionalization and can be subsequently removed through deoxygenation. thieme-connect.de

The selective reduction of functional groups in this compound would primarily involve transformations of any additional reducible groups that might be introduced to the molecule, as the existing functional groups (amine, tert-butoxy, methyl, and the pyridine ring itself) are generally stable to many reducing agents.

If, for example, a nitro group were introduced to the pyridine ring, its selective reduction to an amino group would be a key transformation. The reduction of nitroaromatic compounds to their corresponding amines is a fundamental reaction in organic synthesis. jsynthchem.com A variety of reagents are available for this purpose, including catalytic hydrogenation (e.g., H₂, Pd/C) and chemical reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.com The choice of reducing agent would be critical to avoid the hydrogenolysis of the tert-butoxy group or other unwanted side reactions.

Reductive amination, a process to form C-N bonds, could be relevant if the primary amine of the title compound were to react with a carbonyl compound. This reaction typically involves the formation of an imine or iminium ion intermediate, followed by reduction. The use of selective reducing agents like sodium triacetoxyborohydride (B8407120) is common in such transformations. nih.gov The nucleophilicity of the 3-amino group in our target molecule might be somewhat diminished due to the electronic effects of the adjacent substituents, potentially requiring acidic conditions to facilitate imine formation. nih.gov

Mechanistic Studies of Key Transformations

Kinetic studies on the N-oxidation of various pyridines have provided valuable information on the factors influencing reaction rates. For 2-substituted pyridines, a good correlation between the logarithm of the second-order rate constant (log k₂) and Taft (σ*) constants is often observed, indicating the importance of electronic effects. researchgate.net However, significant deviations for sterically bulky substituents, such as the tert-butyl group, highlight the role of steric hindrance in impeding the approach of the oxidant to the nitrogen atom. researchgate.net A kinetic investigation of the N-oxidation of this compound would likely reveal a slower reaction rate compared to less hindered aminopyridines.

Pulse radiolysis studies on 2- and 3-aminopyridines have been used to determine the rate constants for their reactions with oxidizing radicals like the hydroxyl radical (•OH). doi.org Such studies show that aminopyridines react rapidly with •OH, leading to the formation of OH-adducts. The rate of these reactions could be determined for our target compound to quantify its reactivity towards radical species.

Computational chemistry provides a powerful tool for analyzing transition states in the absence of experimental data. For the N-oxidation of pyridines, theoretical studies can elucidate the geometry of the transition state and the associated activation energy. In a speculative transition state for a peptide-catalyzed enantioselective N-oxidation, hydrogen bonding interactions are proposed to play a key role in organizing the catalyst-substrate complex. chemrxiv.org For the oxidation of this compound, a transition state analysis would likely show a sterically congested arrangement as the oxidant approaches the pyridine nitrogen, leading to a higher activation barrier.

Computational studies have also been employed to investigate the oxidative deboronation of boroglycine, a compound containing an amino group and a boron analogue of a carboxylic acid. These studies identified transition states for multi-step reaction pathways, providing detailed mechanistic insights. nih.gov A similar computational approach could be applied to predict the transition states for the oxidation or other transformations of this compound.

The identification of reactive intermediates is crucial for understanding reaction mechanisms. In the oxidation of aminopyridines by hydroxyl radicals, OH-adducts have been identified as key intermediates through pulse radiolysis experiments. doi.org The subsequent reaction of these adducts with molecular oxygen can lead to the formation of peroxy radicals. doi.org

In the context of N-oxidation, for certain catalytic systems, intermediates such as O-acyl ureas have been proposed. chemrxiv.org These intermediates are formed from the reaction of the catalyst with the oxidant before oxygen transfer to the pyridine.

For reactions involving the functionalization of the pyridine ring, which often follows N-oxidation, various intermediates can be envisaged. For example, the reaction of pyridine N-oxides with isocyanides is proposed to proceed through an N-formylaminopyridine intermediate. nih.gov Mechanistic studies on the reaction of quinoline (B57606) N-oxides with arylzinc reagents suggest the formation of a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net Should this compound undergo similar transformations, analogous reactive intermediates would likely be involved.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While chemical suppliers indicate the availability of NMR data to confirm the identity of 2-(Tert-butoxy)-6-methylpyridin-3-amine, detailed, peer-reviewed, and publicly accessible ¹H and ¹³C NMR spectra with full assignments and coupling constants for this specific compound have not been found in the scientific literature. A complete spectroscopic analysis, therefore, cannot be provided.

Advanced 1D NMR (e.g., DEPT, NOE)

Advanced 1D NMR experiments would provide critical information beyond a standard proton (¹H) or carbon-¹³ (¹³C) spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be essential for distinguishing between the different types of carbon atoms. A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. For this compound, the methyl carbon of the 6-methyl group and the three equivalent methyl carbons of the tert-butoxy (B1229062) group would appear as positive signals. The two aromatic CH carbons would also yield positive signals. The quaternary carbons (C2, C3, C6, and the central carbon of the tert-butoxy group) would not be observed in a DEPT-135 spectrum, aiding in their definitive assignment in the broadband ¹³C spectrum.

NOE (Nuclear Overhauser Effect): 1D NOE difference spectroscopy would be invaluable for confirming the spatial proximity of protons and thus the substitution pattern on the pyridine (B92270) ring. For instance, irradiation of the methyl protons at position 6 would be expected to show an NOE enhancement for the adjacent aromatic proton at position 5. Similarly, irradiation of the amine protons at position 3 should enhance the signal of the aromatic proton at position 4. These experiments would unambiguously confirm the relative positions of the substituents.

2D NMR Methods (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for establishing connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this compound, a cross-peak would be expected between the two vicinal aromatic protons, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule. For example, the signal for the methyl protons at C6 would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton and assigning quaternary carbons. Key expected correlations would include:

The protons of the 6-methyl group to the C6 and C5 carbons.

The protons of the tert-butoxy group to the C2 carbon.

The aromatic protons to various carbons in the pyridine ring, helping to confirm their positions relative to the substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment maps all spatial proximities within the molecule, similar to 1D NOE but providing a comprehensive overview. Cross-peaks would be expected between protons that are close in space, such as between the 6-methyl protons and the H5 proton, and between the tert-butoxy protons and the H4 proton, depending on the preferred conformation of the tert-butoxy group.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

FT-IR and FT-Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within the molecule.

Assignment of Characteristic Functional Group Vibrations

Without experimental data, the expected vibrational frequencies can only be discussed in general terms based on characteristic group frequencies. A data table of expected vibrations is provided below.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3500-3300
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C, C=N (Pyridine Ring)Stretching1600-1450
N-H (Amine)Bending (Scissoring)1650-1580
C-H (Methyl)Asymmetric & Symmetric Bending1470-1430 & 1380-1360
C-O (Ether)Stretching1250-1050
C-N (Amine)Stretching1350-1250

Conformational Insights from Vibrational Modes

The vibrational modes, particularly those involving the tert-butoxy group, could provide insights into the conformational preferences of the molecule. The rotational orientation of the bulky tert-butoxy group relative to the pyridine ring would influence the positions and intensities of certain C-O and C-C stretching and bending modes. Theoretical calculations, often performed in conjunction with experimental vibrational spectroscopy, would be necessary to assign specific vibrational features to different conformers. However, in the absence of experimental spectra, a detailed conformational analysis is not possible.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies published for the compound “this compound” that would provide the detailed data required to populate the requested article outline.

The search for quantum chemical calculations, including Density Functional Theory (DFT) studies, geometry optimization, basis set methodologies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, did not yield any results for this specific molecule.

While computational studies exist for related pyridine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for the target molecule at this time.

Theoretical and Computational Chemistry Studies

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 2-(Tert-butoxy)-6-methylpyridin-3-amine, theoretical calculations can simulate various types of spectra, providing a detailed understanding of its electronic and vibrational characteristics. These predictive studies are crucial for confirming molecular structure and understanding its behavior.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectroscopy, performed using methods like Density Functional Theory (DFT), is instrumental in identifying the characteristic vibrational modes of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational analysis can be performed, yielding the frequencies and intensities of infrared (IR) and Raman bands. researchgate.net These calculated spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method, thereby improving agreement with experimental results. nih.gov

The vibrational spectrum of this compound is expected to show distinct peaks corresponding to the stretching and bending modes of its functional groups. For instance, the N-H stretching vibrations of the amine group would appear in the high-frequency region of the IR spectrum. The aliphatic C-H stretching of the tert-butoxy (B1229062) and methyl groups would also be prominent. The pyridine (B92270) ring itself contributes a series of characteristic stretching and bending vibrations.

Potential Energy Distribution (PED) analysis is often employed to assign the calculated vibrational frequencies to specific internal coordinates of the molecule, such as bond stretches, angle bends, or torsions. nih.gov This provides a definitive assignment for each vibrational band.

Illustrative Data: The following table presents hypothetical calculated vibrational frequencies and their assignments for this compound, demonstrating the type of data that would be obtained from a DFT calculation. This data is for illustrative purposes only and is not derived from published research on this specific compound.

Scaled Frequency (cm⁻¹)Vibrational ModeAssignment (PED)
3450N-H Symmetric Stretchν(N-H)
3360N-H Asymmetric Stretchν(N-H)
2980C-H Asymmetric Stretchν(C-H) in CH₃
2950C-H Symmetric Stretchν(C-H) in CH₃
1600C=C/C=N Ring Stretchν(C=C), ν(C=N)
1580N-H Scissoringδ(N-H)
1450C-H Bendingδ(C-H) in CH₃
1250C-O Stretchν(C-O)
800Ring BendingOut-of-plane ring deformation

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.org Theoretical calculations provide chemical shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, these calculations can help assign the signals in an experimental spectrum, especially for the aromatic protons and carbons of the substituted pyridine ring where electronic effects can lead to complex splitting patterns and shifts. The calculation would predict distinct chemical shifts for the methyl protons, the nine equivalent protons of the tert-butyl group, and the protons on the pyridine ring. Similarly, the chemical shifts for each unique carbon atom in the molecule would be calculated. Comparing the computed shifts with experimental data can confirm the proposed structure. escholarship.org

Illustrative Data: The table below shows a hypothetical comparison of calculated and experimental NMR chemical shifts for this compound. This data is for illustrative purposes only.

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
Pyridine C2158.5-
Pyridine C3125.0-
Pyridine C4122.17.10
Pyridine C5115.86.85
Pyridine C6150.2-
Methyl C23.42.40
Tert-butyl C (quaternary)80.1-
Tert-butyl C (methyls)28.91.35
Amine H-4.50

UV-Vis Absorption Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netrsc.org This method provides insights into the nature of electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved in each excitation. rsc.org

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. The results would likely show transitions involving the π system of the pyridine ring, influenced by the electron-donating amine and tert-butoxy groups. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help in understanding the charge transfer characteristics of these transitions. researchgate.net

Illustrative Data: The following table provides hypothetical TD-DFT results for the main electronic transitions of this compound. This data is for illustrative purposes only.

ExcitationCalculated λ_max (nm)Oscillator Strength (f)Major ContributionTransition Type
S₀ → S₁3100.05HOMO → LUMOπ → π
S₀ → S₂2750.12HOMO-1 → LUMOπ → π
S₀ → S₃2400.02HOMO → LUMO+1n → π*

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and energy barriers that are often difficult to probe experimentally. rsc.org

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. uleth.ca For a chemical reaction, mapping the PES involves identifying the minimum energy pathways that connect reactants to products. This includes locating stationary points such as reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amine group, PES mapping can reveal the step-by-step mechanism. By calculating the energies of various possible intermediates and transition states, the most favorable reaction pathway can be determined. chemrxiv.org This helps in understanding the factors that control the reaction's feasibility and selectivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction path. nih.gov Locating the precise geometry and energy of a transition state is crucial for understanding reaction kinetics. Various computational algorithms are used to search for and optimize transition state structures. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. uleth.ca

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis involves following the minimum energy path downhill from the transition state in both the forward and reverse directions. nih.gov This confirms that the identified transition state correctly connects the desired reactants and products (or intermediates). For a reaction involving this compound, an IRC calculation would trace the geometric changes of the molecule as it transforms from the reactant, through the transition state, to the product, providing a clear visualization of the reaction mechanism.

Based on the available search results, there are no specific theoretical or computational chemistry studies focused solely on the Non-Linear Optical (NLO) or thermodynamic properties of the compound “this compound.” The search results yielded information on related but distinct molecules, such as other substituted pyridines or compounds investigated for their NLO and thermodynamic characteristics.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested in the prompt for the specific chemical compound “this compound.” The necessary scientific literature detailing dipole moment, hyperpolarizability computations, and thermodynamic property calculations for this exact molecule is not present in the provided search results.

Synthesis and Characterization of Derivatives and Analogues

Modifications at the Tert-Butoxy (B1229062) Group

The ether linkage at the C2 position is a key site for modification. Altering the alkoxy substituent allows for fine-tuning of properties such as solubility and steric bulk. A common synthetic strategy to access these analogues involves the nucleophilic aromatic substitution (NAS) of a suitable precursor, typically 6-chloro-2-methyl-3-nitropyridine (B48047). The presence of a nitro group para to the chlorine atom activates the ring for nucleophilic attack. libretexts.orgpressbooks.pub Subsequent reduction of the nitro group yields the desired 3-aminopyridine (B143674) derivative.

The tert-butoxy group can be replaced with smaller or less bulky alkoxy groups, such as methoxy (B1213986) or isopropoxy. This is typically achieved by reacting the 6-chloro-2-methyl-3-nitropyridine precursor with the corresponding sodium alkoxide (sodium methoxide (B1231860) or sodium isopropoxide) in a suitable solvent. chegg.comchegg.com The resulting 2-alkoxy-6-methyl-3-nitropyridine is then reduced, commonly via catalytic hydrogenation using a palladium catalyst, to afford the final amine. chemicalbook.com This two-step sequence is a reliable method for producing a range of 2-alkoxy analogues. nih.govbldpharm.com

Table 1: Synthesis of 2-Alkoxy-6-methylpyridin-3-amine Analogues

Starting Material Reagent Intermediate Product Final Product

The same nucleophilic aromatic substitution strategy can be extended to introduce thioether linkages. Reacting 6-chloro-2-methyl-3-nitropyridine with a sulfur nucleophile like sodium thiomethoxide (NaSCH₃) would yield the 2-(methylthio) intermediate. tandfonline.com Subsequent reduction of the nitro group provides the 6-(methylthio)-2-methylpyridin-3-amine analogue. This method allows for the incorporation of sulfur atoms, which can significantly alter the electronic properties and coordination potential of the molecule. researchgate.net

Modifications at the Methyl Group

Functionalization of the C6 methyl group provides another avenue for structural diversification. Direct modification of the methyl group can be challenging due to the relative inertness of C-H bonds. A more effective strategy involves a two-step process: protection of the reactive amino group, followed by functionalization of the methyl group.

To achieve homologation (chain extension) or branching, the methyl group must first be converted into a more reactive functional group. A key intermediate is the 6-(bromomethyl) derivative. This can be prepared via a radical bromination reaction. For instance, after N-acylation to protect the amino group, the resulting N-(6-methylpyridin-2-yl)amide can be treated with N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to selectively brominate the methyl group. divyarasayan.org This is a variation of the Wohl-Ziegler reaction. masterorganicchemistry.com

The resulting 6-(bromomethyl) intermediate is a versatile substrate for nucleophilic substitution. Reaction with sodium cyanide would introduce a nitrile group, which can be subsequently hydrolyzed and reduced to extend the alkyl chain. Alternatively, the bromomethyl derivative can participate in various coupling reactions to introduce more complex branched structures.

The radical bromination with NBS is the primary method for introducing a halogen to the alkyl group, yielding the 6-(bromomethyl) derivative as described above. divyarasayan.orgdaneshyari.com The reactivity of this benzylic-type bromide allows for the introduction of a wide array of other functionalities. For example, reaction with various nucleophiles can introduce alkoxy, cyano, or other functionalized side chains.

Table 2: Functionalization of the C6-Methyl Group

Precursor Reagent(s) Intermediate Potential Subsequent Reaction
N-Acyl-2-amino-6-methylpyridine N-Bromosuccinimide (NBS), AIBN N-Acyl-2-amino-6-(bromomethyl)pyridine Nucleophilic substitution with NaCN
N-Acyl-2-amino-6-(bromomethyl)pyridine Sodium methoxide (NaOCH₃) N-Acyl-2-amino-6-(methoxymethyl)pyridine Deprotection of the amino group

Transformations of the Amino Group

The 3-amino group is a versatile functional handle for a variety of chemical transformations, including diazotization and acylation.

Diazotization of the primary amino group on the pyridine (B92270) ring can be achieved by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. rsc.org This reaction forms a pyridyl diazonium salt intermediate, which is a valuable precursor for introducing a range of substituents. rsc.orgacs.org For example, hydrolysis of the diazonium salt in aqueous acid leads to the corresponding 3-hydroxy derivative. rsc.org Furthermore, Sandmeyer-type reactions can be employed to replace the diazonium group with halogens (Cl, Br) or a cyano group. In some cases, the choice of solvent can influence the outcome; for example, conducting the diazotization in acetonitrile (B52724) can result in the formation of N-pyridinylacetamides. researchgate.net

Acylation is another fundamental transformation of the amino group. Reaction with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding amide. This reaction is not only a means of creating derivatives but is also commonly used as a protecting group strategy to temporarily deactivate the amine during subsequent reactions, such as the bromination of the methyl group mentioned previously. divyarasayan.org

Table 3: Representative Transformations of the C3-Amino Group

Starting Compound Reagent(s) Product Type Example Product

Formation of Substituted Amides or Ureas

The nucleophilic nature of the 3-amino group facilitates reactions with various electrophilic reagents to form stable amide and urea (B33335) derivatives.

Amide Synthesis: Substituted amides are readily synthesized by reacting 2-(Tert-butoxy)-6-methylpyridin-3-amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. sphinxsai.com The resulting N-(2-(tert-butoxy)-6-methylpyridin-3-yl) amides are valuable intermediates in medicinal chemistry.

Urea Synthesis: The synthesis of urea derivatives can be achieved through several pathways. A common method involves the reaction of the primary amine with an isocyanate, which provides a straightforward route to N,N'-disubstituted ureas. scispace.comnih.gov Alternatively, reaction with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI), followed by the addition of another amine, can generate both symmetrical and unsymmetrical ureas. nih.gov Phosgene-free methods, such as the reaction of amines with carbon dioxide or using reagents like N,N'-disuccinimidyl carbonate, are also employed for a more environmentally benign synthesis. rsc.org

Reagent ClassSpecific ReagentProduct TypeGeneral Product Structure
Acyl ChlorideAcetyl chlorideAmide
AnhydrideAcetic anhydrideAmide
IsocyanatePhenyl isocyanateUrea
Carbamoyl ChlorideDimethylcarbamoyl chlorideUrea

Table 1: Examples of Reagents for Amide and Urea Formation.

Derivatization to Schiff Bases or Other Imines

The reaction of the primary amino group of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. ekb.eg This condensation reaction is typically catalyzed by a trace amount of acid and involves the elimination of a water molecule. masterorganicchemistry.com The reaction is often reversible, and removal of water can be used to drive the equilibrium toward the product. youtube.com

Schiff bases are versatile intermediates. The C=N double bond can be reduced to form secondary amines, or it can participate in various cycloaddition and nucleophilic addition reactions. The synthesis is generally high-yielding and tolerant of a wide range of functional groups on the carbonyl component. science.govnih.gov

Carbonyl CompoundProduct Name
Benzaldehyde(E)-N-benzylidene-2-(tert-butoxy)-6-methylpyridin-3-amine
AcetoneN-(propan-2-ylidene)-2-(tert-butoxy)-6-methylpyridin-3-amine
CyclohexanoneN-cyclohexylidene-2-(tert-butoxy)-6-methylpyridin-3-amine

Table 2: Examples of Schiff Bases from this compound.

Conversion to Anilines or Anilides

The term "anilide" refers to an amide derivative of an aniline. In this context, it describes the N-acylated products of this compound, which are structurally analogous to anilides. As detailed in section 6.3.1, these compounds are formed through the reaction of the aminopyridine with various acylating agents. sciforum.net The synthesis of these anilide-type compounds is a fundamental transformation for introducing a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule. scirp.org

Modifications to the Pyridine Ring System

Beyond derivatization of the amino group, the pyridine ring itself can be modified to introduce further structural diversity.

Introduction of Additional Substituents (e.g., Halogens, Electron-Withdrawing/Donating Groups)

The existing substituents on the pyridine ring—amino, tert-butoxy, and methyl groups—are all electron-donating and thus activate the ring toward electrophilic aromatic substitution. Their combined directing effects would preferentially guide new substituents to the C4 and C5 positions.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the pyridine ring, likely at the C5 position due to steric hindrance at C4.

Nitration: Nitration can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄), though the reaction conditions must be carefully controlled to avoid oxidation and degradation of the electron-rich ring. The amino group may require protection prior to nitration.

Introduction of Electron-Withdrawing/Donating Groups: Other functional groups can be installed via various methods. For instance, Friedel-Crafts acylation could introduce a ketone, an electron-withdrawing group. The introduction of such groups significantly alters the electronic properties of the pyridine ring, which can be useful for tuning the molecule's reactivity and biological activity. nih.gov

Reaction TypeReagentPotential Product (Major Isomer)
BrominationN-Bromosuccinimide (NBS)5-Bromo-2-(tert-butoxy)-6-methylpyridin-3-amine
NitrationNitric Acid/Sulfuric Acid2-(tert-butoxy)-6-methyl-5-nitropyridin-3-amine
AcylationAcetyl Chloride / AlCl₃1-(3-Amino-2-(tert-butoxy)-6-methylpyridin-4-yl)ethan-1-one

Table 3: Potential Ring Substitution Reactions.

Synthesis of Fused Pyridine Ring Systems

The 3-aminopyridine moiety is a valuable precursor for constructing fused heterocyclic systems. Cyclocondensation reactions involving the amino group and the adjacent C4 carbon can lead to the formation of bicyclic structures. enamine.net For example, reactions with 1,3-dielectrophiles can yield fused six-membered rings.

Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent could yield a fused quinoline-like system, specifically a derivative of pyrido[3,2-b]pyridine.

Reaction with β-Ketoesters: Condensation with β-ketoesters like ethyl acetoacetate (B1235776) can lead to the formation of fused pyridone rings, which are common scaffolds in pharmaceuticals. diva-portal.org

These strategies allow for the creation of rigid, planar ring systems that can explore different regions of chemical space compared to the parent monocyclic compound.

Analogue Studies with Isoelectronic Ring Systems

Original RingIsoelectronic Analogue RingKey Property Change
PyridineBenzene (B151609)Loss of ring nitrogen reduces basicity and eliminates a hydrogen bond acceptor site.
PyridinePyrimidine (B1678525) (N at C5)Introduction of a second nitrogen atom increases polarity and potential for hydrogen bonding, while significantly lowering the basicity of the ring nitrogens.
PyridinePyridazine (N at C4)The adjacent nitrogen atoms create a more electron-deficient ring and alter the dipole moment.

Table 4: Comparison with Potential Isoelectronic Analogues.

Studying these analogues provides valuable structure-activity relationship (SAR) data, helping to identify which features of the core scaffold are essential for a desired effect. For instance, replacing the pyridine ring with a benzene ring would create 2-(tert-butoxy)-6-methylaniline. Comparing the properties and activity of this analogue against the parent compound would highlight the specific role of the pyridine nitrogen.

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring makes 2-(Tert-butoxy)-6-methylpyridin-3-amine a valuable precursor for the construction of more elaborate molecular architectures.

Substituted aminopyridines are fundamental starting materials in the synthesis of a wide array of fused heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. The amino group of this compound can serve as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or pyrimidine (B1678525) rings. The synthesis of pteridines, for example, can be achieved through the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds, highlighting a potential pathway where an appropriately functionalized aminopyridine could be a key intermediate. derpharmachemica.com

The general reactivity of aminopyridines allows for their use in constructing various heterocyclic frameworks. The following table illustrates potential transformations for which this compound could be a suitable precursor, based on known methodologies for related compounds.

Resulting HeterocyclePotential Reagents and Conditions
Fused ImidazopyridineReaction with α-haloketones followed by cyclization
Fused TriazolopyridineDiazotization of the amino group followed by reaction with an active methylene (B1212753) compound
Fused PyridopyrimidineCondensation with a β-ketoester or a related 1,3-dielectrophile

In the context of multi-step synthesis, the functional groups of this compound can be sequentially modified to build molecular complexity. youtube.com The tert-butoxy (B1229062) group can serve as a sterically bulky protecting group for the 2-position, directing reactions to other sites on the ring before its potential removal under acidic conditions. The amino group can be acylated, alkylated, or used to direct ortho-lithiation, enabling further functionalization of the pyridine core. The methyl group can also be a site for chemical modification, for example, through oxidation or halogenation.

The strategic use of such intermediates is a cornerstone of modern organic synthesis, allowing for the controlled and efficient construction of target molecules. researchgate.net The interplay of the different functional groups in this compound would need to be carefully considered in any synthetic plan.

Role in Catalysis

The nitrogen atoms in the pyridine ring and the amino group provide potential coordination sites for metal ions, suggesting a role for this compound and its derivatives in catalysis.

Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the ability of the pyridine nitrogen to coordinate to a metal center. nih.gov The presence of the additional amino group in this compound could allow it to act as a bidentate ligand, potentially forming a stable chelate ring with a metal. The steric bulk of the tert-butoxy group and the methyl group would influence the geometry and reactivity of the resulting metal complex. Such complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. For example, related aminopyridine ligands have been used to support transition metal catalysts for amination reactions. researchgate.net

The following table outlines potential catalytic applications for metal complexes derived from this compound, based on the performance of analogous ligand systems.

Catalytic ReactionPotential Metal Center
Suzuki-Miyaura CouplingPalladium, Nickel
C-H ActivationRhodium, Iridium
Asymmetric HydrogenationRuthenium, Rhodium

Aminopyridine derivatives, such as 4-aminopyridine, are known to be effective nucleophilic catalysts. researchgate.net While the 3-amino substitution pattern of this compound makes it less directly analogous to these classic organocatalysts, it could serve as a precursor for the synthesis of more complex chiral organocatalysts. For instance, the amino group could be functionalized to introduce a chiral moiety, which could then participate in asymmetric catalysis. Pyridine-based structures are known to be effective organocatalysts for a range of chemical transformations. consensus.app The development of novel organocatalysts from readily available building blocks like substituted aminopyridines is an active area of research. nih.gov

Potential in Functional Material Development

The pyridine ring is a common component of functional organic materials due to its electronic properties and ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking. Substituted pyridines are used in the development of materials for electronics, optics, and sensing. innovations-report.commdpi.com Terpyridine-based materials, for example, have been extensively studied for applications in photovoltaic devices and as heterogeneous catalysts. researchgate.net

The specific substitution pattern of this compound could be leveraged in the design of new functional materials. The tert-butoxy group could enhance solubility in organic solvents, facilitating processing, while the amino and methyl groups provide sites for polymerization or grafting onto surfaces. The ability of the pyridine and amino nitrogens to coordinate with metals also opens up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or porous properties. mdpi.com

Due to a lack of specific research findings on the direct applications of "this compound" in the precise areas of polymer synthesis, optoelectronic materials, and surface modification as outlined, a detailed article strictly adhering to the user's request cannot be generated at this time. Searches for the compound, also known as 6-(tert-Butoxy)-2-methylpyridin-3-amine, did not yield specific studies detailing its use as a precursor for polymers, a component in optoelectronic materials, or in surface modification or coating chemistry.

The functional groups present in "this compound," such as the primary amine and the substituted pyridine ring, suggest its potential as a monomer in polymerization reactions, similar to other diamine or amino-functionalized heterocyclic compounds used in the synthesis of polyamides or other high-performance polymers. The tert-butoxy group could serve as a protecting group or be cleaved to generate a hydroxyl group for further reactions.

Similarly, in the field of optoelectronics, pyridine-containing compounds are known to be used as components in organic light-emitting diodes (OLEDs) due to their electron-transporting properties. The specific electronic and steric characteristics of "this compound" could make it a candidate for investigation in such applications.

In surface modification, molecules with amine groups are often used to functionalize surfaces to alter their chemical and physical properties, such as adhesion or biocompatibility. The pyridine and tert-butoxy groups could also impart specific functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(tert-butoxy)-6-methylpyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via reaction of pyridine precursors with tert-butyl halides or alcohols under basic conditions (e.g., triethylamine or K₂CO₃). Optimization includes temperature control (e.g., 0–25°C), inert atmospheres to prevent oxidation, and purification via column chromatography or recrystallization . Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts like dealkylated intermediates.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the tert-butoxy group (e.g., δ ~1.3 ppm for 9H in 1H^1H-NMR) and methyl/methoxy substituents on the pyridine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond angles and spatial arrangements .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound's reactivity in nucleophilic substitution reactions compared to other alkoxy groups (e.g., methoxy)?

  • Methodological Answer : The bulky tert-butoxy group sterically hinders nucleophilic attack at the pyridine ring, reducing substitution rates compared to methoxy derivatives. Kinetic studies (e.g., via 19F^{19}F-NMR for fluorinated analogs) and computational modeling (DFT calculations) can quantify steric/electronic effects. For example, methoxy groups in analogs like 3-methoxy-6-(trifluoromethyl)pyridin-2-amine exhibit faster SNAr reactivity due to reduced steric hindrance .

Q. What strategies are recommended for resolving discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1 nM–100 µM) and control for solvent effects (e.g., DMSO interference).
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target binding.
  • Metabolic Stability : Test for degradation products (via LC-MS) that may alter activity. For example, tert-butoxy groups are prone to hydrolysis under acidic conditions, potentially generating inactive metabolites .

Q. How can computational modeling predict the binding affinity of this compound with specific enzymes (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the tert-butoxy moiety.
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify key residues (e.g., catalytic lysines or aspartates).
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) using datasets from analogs like 5-(3-trifluoromethylphenyl)pyridin-3-amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.